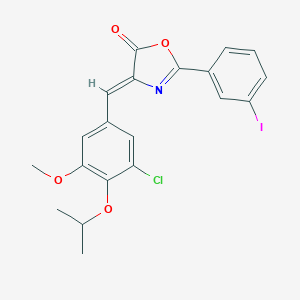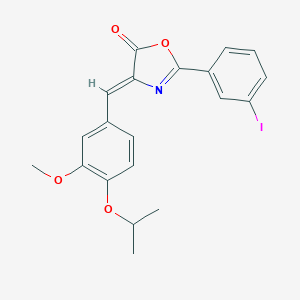
2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-(4-methylsulfanylphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-(4-methylsulfanylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrahydroquinoline derivative that possesses a unique chemical structure, making it an attractive candidate for further study.
Wirkmechanismus
The mechanism of action of 2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-(4-methylsulfanylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-(4-methylsulfanylphenyl)-4,6,7,8-tetrahydroquinolin-5-one can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of various enzymes involved in cancer cell growth. Additionally, this compound has been shown to possess low toxicity towards normal cells, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-(4-methylsulfanylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is its unique chemical structure, which makes it an attractive candidate for further study in various fields. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-(4-methylsulfanylphenyl)-4,6,7,8-tetrahydroquinolin-5-one. One area of interest is in the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry and biological imaging. Finally, more research is needed to explore the potential of this compound as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-(4-methylsulfanylphenyl)-4,6,7,8-tetrahydroquinolin-5-one involves the condensation of 3-acetyl-2-methylquinoline-4(1H)-one with 4-methylthiobenzoyl chloride in the presence of a base. The reaction yields the intermediate product, which is then treated with 2-methylphenylhydrazine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-(4-methylsulfanylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has been shown to possess significant anticancer and anti-inflammatory activity. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
Molekularformel |
C31H30N2O2S |
|---|---|
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
2-amino-3-(4-methylbenzoyl)-1-(2-methylphenyl)-4-(4-methylsulfanylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C31H30N2O2S/c1-19-11-13-22(14-12-19)30(35)29-27(21-15-17-23(36-3)18-16-21)28-25(9-6-10-26(28)34)33(31(29)32)24-8-5-4-7-20(24)2/h4-5,7-8,11-18,27H,6,9-10,32H2,1-3H3 |
InChI-Schlüssel |
BTYNKSHNIIAMRO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)SC)C(=O)CCC3)C5=CC=CC=C5C)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)SC)C(=O)CCC3)C5=CC=CC=C5C)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)SC)C(=O)CCC3)C5=CC=CC=C5C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283765.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283768.png)
![2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283769.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283771.png)
![2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283772.png)
![5-bromo-2-chloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283773.png)
![4-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283776.png)
![4-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283778.png)
![N-[(2-chlorophenoxy)acetyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283779.png)
![N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283782.png)
![N-(4-butoxybenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283784.png)
![N-{4-[(acetylcarbamothioyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B283786.png)

